molecular formula C6H9N3O3 B158032 ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate CAS No. 129027-74-3

ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No. B158032
CAS RN: 129027-74-3
M. Wt: 171.15 g/mol
InChI Key: KAKPJHPCOCLYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate, also known as ethyl 4,5-dihydro-3-amino-5-oxo-1H-pyrazole-1-carboxylate, is a pyrazole derivative that has attracted attention due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cell proliferation and metabolism. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have reported that it can inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. It has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of cell wall components. Moreover, it has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators and modulating pain perception.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate in lab experiments is its potential as a scaffold for the design of new drugs. Moreover, its antitumor, antifungal, and antibacterial activities make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the study of ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. One of the directions is to investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a scaffold for the design of new drugs. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, it would be interesting to investigate its potential as a therapeutic agent for other diseases, such as fungal infections and bacterial infections.

Synthesis Methods

Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate can be synthesized using different methods. One of the most common methods involves the reaction of ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then treated with ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate chloroformate to yield the final product.

Scientific Research Applications

Ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Studies have also shown that this compound has potential as an anti-inflammatory and analgesic agent. Moreover, it has been investigated for its potential as a scaffold for the design of new drugs.

properties

CAS RN

129027-74-3

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 3-amino-5-oxo-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-2-12-6(11)9-5(10)3-4(7)8-9/h2-3H2,1H3,(H2,7,8)

InChI Key

KAKPJHPCOCLYKF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(=O)CC(=N1)N

Canonical SMILES

CCOC(=O)N1C(=O)CC(=N1)N

synonyms

1H-Pyrazole-1-carboxylic acid, 3-amino-4,5-dihydro-5-oxo-, ethyl ester

Origin of Product

United States

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